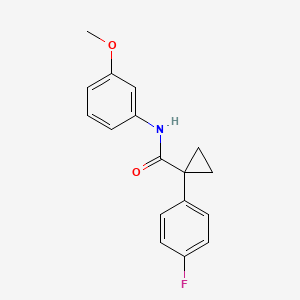
(4-(2-Chlorophenyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(2-Chlorophenyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone” is a complex organic compound. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of similar compounds often involves the use of a Mannich reaction . A Mannich reaction is a type of chemical reaction used to convert amines into other chemical compounds. In the case of similar compounds, the synthesis involved N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple rings and functional groups. The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms . It also contains a phenyl group and a methoxy group.Applications De Recherche Scientifique
Crystallography
The study of crystal structures is vital for understanding the molecular configuration and intermolecular interactions of chemical compounds. For instance, the crystal structure analysis of an adduct comprising 4-hydroxypiperidin-1-yl or 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component reveals dihedral angles between the benzene ring and piperidine rings, showcasing the compound's structural complexity. This analysis is crucial for designing compounds with specific physical and chemical properties (Revathi et al., 2015).
Pharmacology
The pharmacological potential of (4-(2-Chlorophenyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone derivatives has been explored in various studies. Notably, derivatives have demonstrated significant anticancer and antituberculosis activities. For example, a series of derivatives exhibited potent inhibition of tubulin polymerization, a critical process in cancer cell growth, suggesting their potential as anticancer agents. These compounds bind efficiently to β-tubulin at the colchicine binding site, indicating their mechanism of action (Prinz et al., 2017).
Organic Chemistry
In organic chemistry, the synthesis of (4-(2-Chlorophenyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone and its derivatives enables the exploration of their antimicrobial activities. For instance, novel diphenyl piperazine-based sulfanilamides were synthesized, showing better inhibitory potency against tested bacterial strains compared to traditional sulfanilamide, indicating their potential as new antimicrobial agents (Wang et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c1-29-20-10-12-25(13-11-20)19-8-6-18(7-9-19)23(28)27-16-14-26(15-17-27)22-5-3-2-4-21(22)24/h2-9,20H,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYJWGGMOLGPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Chlorophenyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

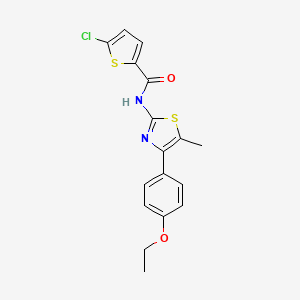
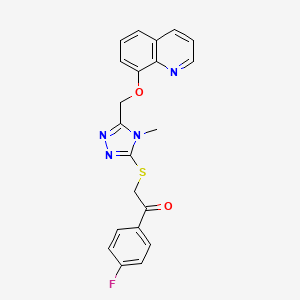

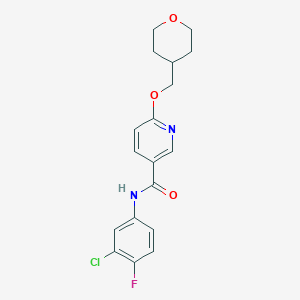
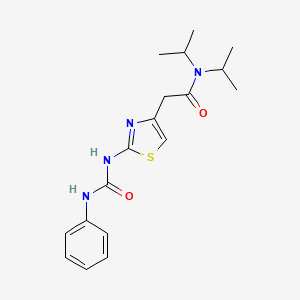
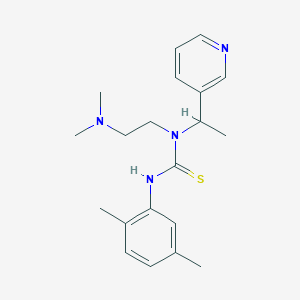

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2812300.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2-chlorophenyl)acetate](/img/structure/B2812302.png)
![Furan-2-yl{4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}methanone](/img/structure/B2812303.png)
![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride](/img/structure/B2812306.png)
![4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine](/img/structure/B2812310.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B2812311.png)
